molecular formula C9H9NO2 B034468 8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 102065-94-1

8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B034468
CAS RN: 102065-94-1
M. Wt: 163.17 g/mol
InChI Key: SXJYJSYBBLSIPL-UHFFFAOYSA-N
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Description

8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one is a chemical compound that has been studied for its potential applications in various fields . It is a type of benzoxazine, a class of compounds known for their excellent properties when used as raw materials .


Synthesis Analysis

The synthesis of this compound involves the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . Another method for the synthesis of similar compounds involves a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids .


Molecular Structure Analysis

The chemical structure of this compound has been characterized using Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .


Chemical Reactions Analysis

The polymerization behavior of this compound has been studied using differential scanning calorimetry (DSC) and FT-IR after each cure stage . Additionally, a Rh/(S)-DTBM-SegPhos-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate esters has been developed .


Physical And Chemical Properties Analysis

This compound exhibits excellent properties when used as raw materials. For instance, the cross-linked polybenzoxazine gave a transparent film through the thermal casting method . Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of the compound, which were 263 and 289 C, respectively, with a char yield of 27% at 800 C .

Scientific Research Applications

Synthesis of Novel Aromatic Ester-Based Polybenzoxazine

A new benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) with bis-ester groups has been synthesized from the simple esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH). This monomer is used to create a cross-linked polybenzoxazine (PTMBE) that has excellent thermal stability and flexibility .

TFA-Catalyzed Tandem Reaction

The compound has been used in a TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids. This transformation has been demonstrated to be compatible with a wide range of functional groups .

Design, Synthesis, and Evaluation of Novel Compounds

The compound has been used in the design, synthesis, and evaluation of novel compounds targeting histone deacetylases .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, a plausible mechanism for the formation of similar compounds involves ring-opening and cyclization steps .

properties

IUPAC Name

8-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)12-5-8(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYJSYBBLSIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556951
Record name 8-Methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS RN

102065-94-1
Record name 8-Methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of chloroacetyl chloride (0.71 mL, 8.94 mmol) in THF (5 mL) was added dropwise to a solution/suspension of 2-amino-6-methylphenol (1 g, 8.13 mmol) and triethylamine (1.24 mL, 8.94 mmol) in THF (50 mL) which had been pre-cooled in an ice-water bath. After stirring for 5 minutes a further portion of triethylamine (1.24 mL, 8.94 mmol) was added. The mixture was stirred and warmed to r. t. After 24 h the reaction was allowed to stand overnight. The mixture was concentrated in vacuo and the residue was partitioned between water (100 mL) and EtOAc (50 mL). Brine (20 mL) was added to the aqueous phase, and this was further extracted with EtOAc (50 mL). The combined organic fractions were dried (MgSO4), concentrated in vacuo, and purified by column chromatography (SiO2, 20-100% EtOAc/heptane) to give an orange-brown solid (1.04 g), which was dissolved in THF (10 mL) and triethylamine (2 mL), and the mixture left to stand for 3 days. The mixture was concentrated in vacuo and purified by column chromatography (SiO2, 10-50% EtOAc/heptane) to give a cream solid (0.6 g). This was dissolved in DCM (40 mL), and the solution was washed with aqueous NaOH (2M, 10 mL). The organic fraction was dried (MgSO4) and concentrated in vacuo to give the title compound (0.29 g, 22%) as a beige solid. LCMS (ES+) 164 (M+H)+, RT 2.61 minutes (Method 1).
Quantity
0.71 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two

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